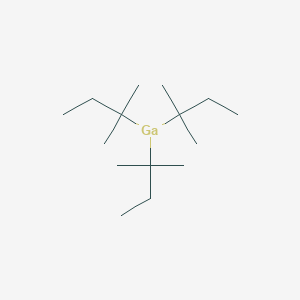

Tris(2-methylbutan-2-yl)gallane

Description

Tris(2-methylbutan-2-yl)gallane is a gallium(III) compound featuring three bulky 2-methylbutan-2-yl (tert-pentyl) ligands. Bulky alkyl or aryl ligands in gallium complexes are known to influence steric hindrance, coordination geometry, and reactivity, often reducing aggregation and enhancing stability .

Properties

CAS No. |

166331-93-7 |

|---|---|

Molecular Formula |

C15H33Ga |

Molecular Weight |

283.15 g/mol |

IUPAC Name |

tris(2-methylbutan-2-yl)gallane |

InChI |

InChI=1S/3C5H11.Ga/c3*1-4-5(2)3;/h3*4H2,1-3H3; |

InChI Key |

LOQPUMUWUPTDNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)[Ga](C(C)(C)CC)C(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-methylbutan-2-yl)gallane typically involves the reaction of gallium trichloride with 2-methylbutan-2-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

GaCl3+3LiC5H11→Ga(C5H11)3+3LiCl

The reaction is usually conducted at low temperatures to control the reactivity of the organolithium reagent and to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Tris(2-methylbutan-2-yl)gallane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of the inert atmosphere to prevent contamination and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Tris(2-methylbutan-2-yl)gallane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form gallium oxides.

Reduction: It can be reduced to form lower oxidation state gallium compounds.

Substitution: The 2-methylbutan-2-yl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.

Major Products

Oxidation: Gallium oxides (e.g., Ga2O3).

Reduction: Lower oxidation state gallium compounds.

Substitution: Various substituted gallium compounds depending on the reagents used.

Scientific Research Applications

Tris(2-methylbutan-2-yl)gallane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.

Biology: Its potential use in biological systems is being explored, particularly in the context of gallium’s antimicrobial properties.

Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of gallium-containing materials, which have applications in electronics and optoelectronics.

Mechanism of Action

The mechanism by which Tris(2-methylbutan-2-yl)gallane exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, including enzymes and cellular membranes. The pathways involved may include:

Binding to active sites of enzymes: This can inhibit or modify enzyme activity.

Interaction with cellular membranes: This can alter membrane permeability and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand Effects

- Tris(dimethylamino)gallane (Ga[N(CH₃)₂]₃): Prepared via reactions of GaCl₃ with LiN(CH₃)₂, forming a monomeric structure with trigonal-planar geometry . Steric hindrance from dimethylamino ligands prevents dimerization, unlike aluminum analogs, which form adducts (e.g., AlCl₃·N(CH₃)₃) . Reacts with CS₂ to form monomeric Ga[S₂CN(CH₃)₂]₃, demonstrating ligand substitution flexibility .

- Tris(phosphino)gallane (P3Ga): Used as a ligand in iron-dinitrogen complexes (P3GaFe–N₂) for catalytic nitrogen reduction (N₂RR). Exhibits geometric and electronic similarities to tris(phosphino)borane (P3B) and tris(phosphino)alane (P3Al) ligands but shows reduced catalytic efficiency .

Triisopropylgallium (Ga[CH(CH₃)₂]₃) :

Catalytic Performance in Nitrogen Reduction

Comparative studies of tripodal P3XFe–N₂ complexes (X = B, Al, Ga) reveal key trends:

- Electronic Structure : DFT studies indicate that P3GaFe–N₂ has comparable N₂ activation to P3BFe but attenuated Lewis acidity at the apical Ga atom, reducing protonation efficiency .

- Steric Effects: Bulky P3Ga ligands may hinder substrate access, further limiting catalytic turnover .

Reactivity and Stability

- Substitution Reactions: Unlike boron analogs (e.g., B[N(CH₃)₂]₃), gallium complexes like Ga[N(CH₃)₂]₃ preferentially form adducts rather than undergoing full ligand substitution, likely due to Ga(III)'s higher electrophilicity . Tris(2-methylbutan-2-yl)gallane’s bulky ligands may further stabilize the monomeric form, analogous to Ga[N(CH₃)₂]₃ .

- Thermal Stability: Tris(dimethylamino)gallane decomposes at elevated temperatures, yielding low-purity products, a limitation shared by many organogallium compounds . Bulky alkyl ligands (e.g., 2-methylbutan-2-yl) could improve thermal stability by reducing decomposition pathways .

Key Research Findings

Ligand Bulkiness : Bulky ligands in gallium complexes reduce dimerization and enhance solubility but may limit catalytic activity by steric shielding .

Electronic Trends: Group 13 tris(phosphino) complexes show decreasing N₂RR activity from B to Ga, correlating with apical atom Lewis acidity .

Synthetic Challenges: Organogallium compounds often require rigorous anhydrous conditions and exhibit lower reactivity compared to boron analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.